5-Methoxy Clofentezine
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Overview
Description
5-Methoxy Clofentezine is a derivative of Clofentezine, an acaricide primarily used to control spider mites on various crops. Clofentezine itself is known for its selective ovicidal properties, targeting the eggs and early motile stages of mites. The addition of a methoxy group to Clofentezine enhances its chemical properties, making it a compound of interest in both agricultural and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy Clofentezine typically involves the following steps:
Starting Material: The synthesis begins with parachlorobenzonitrile.
Hydrazine Hydrate Reaction: Parachlorobenzonitrile reacts with hydrazine hydrate to form dihydroclofentezine.
Oxidation: The dihydroclofentezine is then oxidized using a sodium sulfite and hydrochloric acid system to produce Clofentezine.
Methoxylation: Finally, a methoxy group is introduced to the Clofentezine molecule to form this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
Catalyst Optimization: Using optimized catalysts to increase yield and purity.
Safety Measures: Implementing safety protocols to handle hazardous chemicals and reactions.
Purification: Employing advanced purification techniques to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy Clofentezine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
5-Methoxy Clofentezine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of methoxy substitution on chemical reactivity and stability.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mite infestations and related conditions.
Mechanism of Action
The mechanism of action of 5-Methoxy Clofentezine involves its interaction with the nervous system of mites. The compound targets specific receptors and enzymes, disrupting the normal physiological processes of the mites. This leads to the inhibition of egg hatching and the development of early motile stages, effectively controlling mite populations .
Comparison with Similar Compounds
Clofentezine: The parent compound, known for its selective ovicidal properties.
Hexythiazox: Another acaricide with a similar mode of action.
Bifenazate: A compound used to control mites, but with a different chemical structure.
Uniqueness: 5-Methoxy Clofentezine is unique due to the presence of the methoxy group, which enhances its chemical properties and effectiveness. This modification allows for better control of mite populations and potentially reduces the environmental impact compared to other acaricides .
Properties
Molecular Formula |
C15H10Cl2N4O |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C15H10Cl2N4O/c1-22-9-6-7-13(17)11(8-9)15-20-18-14(19-21-15)10-4-2-3-5-12(10)16/h2-8H,1H3 |
InChI Key |
HTWMUMNQKXXJQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=NN=C(N=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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